
6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid
Übersicht
Beschreibung
“6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Pyrimidine derivatives, including structures similar to 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid, are synthesized for various applications. For instance, derivatives of pyrimidine-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids have been shown to possess fungicidal properties. The synthesis involves reactions of specific pyrimidine carbonitriles with amines and methyl glycinate (Tumkevičius, Urbonas, & Vainilavicius, 2000).
Spectroscopy and Structural Analysis
- Mass spectrometry has been applied to study the fragmentation routes of pyrimidine carboxylic acids, revealing that the nature of the substituent in the pyrimidine ring significantly affects fragmentation patterns (Jovanović et al., 2002).
- Infrared spectroscopy, complemented by molecular orbital calculations, has been used to study 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids. This research provides insights into the influence of substituents on bond polarizability, keto-enol tautomerism, and hydrogen bond formation (Bogunovic et al., 2000).
Pharmaceutical and Biomedical Applications
- Pyrimidine derivatives have been evaluated as inhibitors of enzymes such as dihydrofolic reductase and thymidylate synthetase, revealing the influence of specific functional groups on their inhibitory activity (Baker et al., 1965).
- Novel derivatives of thieno[2,3-d]pyrimidine-6-carboxamides have been synthesized and studied for their antimicrobial activity. Some compounds in this class have shown more activity than reference drugs against specific strains of microorganisms (Kolisnyk et al., 2015).
Material Science and Optoelectronics
- Pyrimidine derivatives have been investigated for their nonlinear optical (NLO) properties. Studies reveal that these compounds, due to their structural properties, can have significant NLO character, making them candidates for optoelectronic applications (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
6-[butyl(methyl)amino]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-4-5-13(2)9-6-8(10(14)15)11-7-12-9/h6-7H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYRRPPVFCGBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



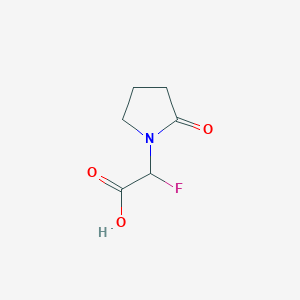
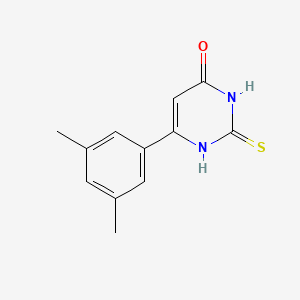
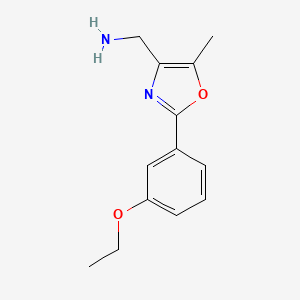

![1-[(Ethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471716.png)
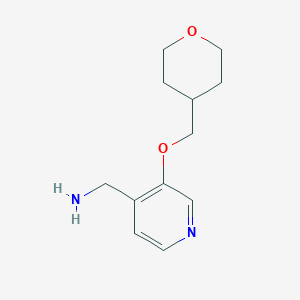
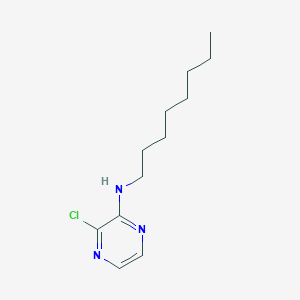


![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471721.png)


![(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471728.png)
![2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471729.png)